molecular formula C6H11NO B14569174 2-Ethylbut-2-enamide CAS No. 61472-76-2

2-Ethylbut-2-enamide

Cat. No.: B14569174
CAS No.: 61472-76-2
M. Wt: 113.16 g/mol
InChI Key: VAZCHDZAXOUQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylbut-2-enamide is an organic compound belonging to the class of enamides. Enamides are characterized by the presence of a double bond between the carbon and nitrogen atoms in the amide group. This compound is significant due to its versatile applications in organic synthesis and its presence in various pharmaceutical compounds .

Synthetic Routes and Reaction Conditions:

    Oxidative Desaturation of Amides: One of the primary methods for synthesizing this compound involves the oxidative desaturation of amides.

    Electrophilic Activation of Amides: Another method involves the direct synthesis of enamides via electrophilic activation of amides.

Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The oxidative desaturation method is favored due to its high yield and selectivity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Ethylbut-2-enamide involves its ability to participate in various chemical reactions due to the presence of the double bond in the amide group. This double bond allows for nucleophilic and electrophilic attacks, facilitating a wide range of transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Uniqueness: 2-Ethylbut-2-enamide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other enamides. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry .

Properties

IUPAC Name

2-ethylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZCHDZAXOUQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10710981
Record name 2-Ethylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61472-76-2
Record name 2-Ethylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.